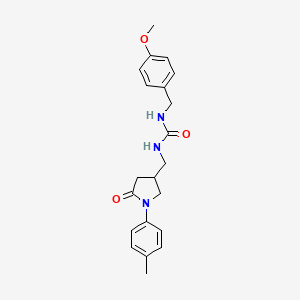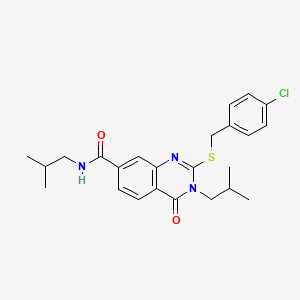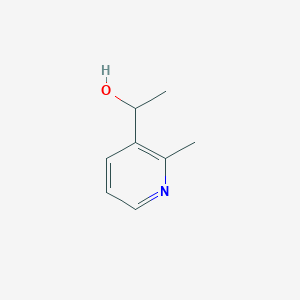
1-(2-Methylpyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpyridin-3-yl)ethan-1-ol, also known as 2-MPE, is an organic compound with the chemical formula C8H11NO. It has a molecular weight of 137.18 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for 1-(2-Methylpyridin-3-yl)ethan-1-ol is1S/C8H11NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5,7,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-(2-Methylpyridin-3-yl)ethan-1-ol is an oil at room temperature . The compound has a molecular weight of 137.18 . Unfortunately, other physical and chemical properties such as boiling point and density were not found in the web search results.Aplicaciones Científicas De Investigación
Mix-and-Heat Benzylation of Alcohols
A study by Poon and Dudley (2006) discusses the use of a stable, neutral organic salt for converting alcohols into benzyl ethers upon warming, highlighting the potential of pyridinium salts in facilitating benzylation reactions in good to excellent yield. This application suggests the importance of pyridine derivatives in synthetic chemistry, particularly in modifying alcohol functionalities (Poon & Dudley, 2006).
Formation of Complexes with Metal Cations
Youinou, Ziessel, and Lehn (1991) describe how dimeric ethane-bridged ligands form complex structures with copper(I), cobalt(II), and iron(II) cations. These complexes have applications in understanding molecular architecture and developing materials with specific magnetic and electrical properties (Youinou, Ziessel, & Lehn, 1991).
Efficient Synthesis of Ligands
Lehn and Ziessel's research (1988) on the high-yield synthesis of dimeric ligands by oxidative coupling demonstrates the utility of pyridine derivatives in creating ligands for complex formation. These ligands are significant for their electronic absorption and emission properties, indicating their use in photophysical studies and potential applications in sensing and light-emitting devices (Lehn & Ziessel, 1988).
DNA Binding, Nuclease Activity, and Cytotoxicity Studies
Kumar et al. (2012) explored Cu(II) complexes of tridentate ligands for their DNA binding propensity and nuclease activity. Their findings on the minor structural changes of calf thymus DNA in the presence of these complexes and the high DNA cleavage activity highlight the potential of pyridine derivatives in medicinal chemistry, particularly in designing drugs targeting DNA (Kumar et al., 2012).
Catalytic Applications in Organic Transformations
Winter, Newkome, and Schubert (2011) reviewed the use of terpyridines and their transition metal complexes in catalyzing a wide range of reactions. This review underscores the importance of pyridine derivatives in catalysis, from water splitting to organic transformations, indicating the broad applicability of these compounds in facilitating chemical reactions (Winter, Newkome, & Schubert, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
1-(2-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5,7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNWYUKGPPJQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-3-yl)ethan-1-ol | |
CAS RN |
90086-87-6 |
Source


|
| Record name | 1-(2-methylpyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

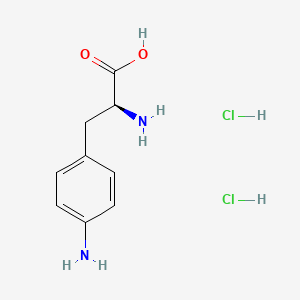

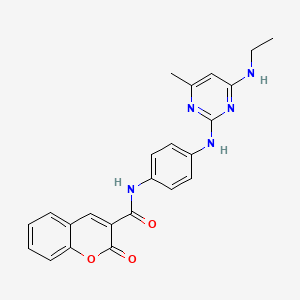
![N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B2655736.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B2655741.png)
![N-(4-methoxybenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2655742.png)

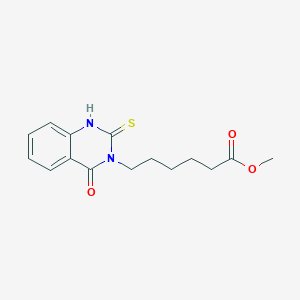

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-chloro-4-methylphenyl)urea](/img/structure/B2655749.png)
